molecular formula C21H42N8O11 B1208934 Streptomycylamine CAS No. 31104-95-7

Streptomycylamine

Número de catálogo: B1208934
Número CAS: 31104-95-7
Peso molecular: 582.6 g/mol
Clave InChI: WXGWFKFUFMJVQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Streptomycylamine, also known as this compound, is a useful research compound. Its molecular formula is C21H42N8O11 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Streptomycylamine exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves binding to the 30S ribosomal subunit, inhibiting protein synthesis, which is crucial for bacterial growth and replication.

Case Studies:

  • A study published in the Journal of Clinical Investigation demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis, showcasing its potential in treating tuberculosis infections .
  • Another research highlighted its efficacy against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating a strong bactericidal effect .

Treatment of Multidrug-Resistant Infections

With the rise of antibiotic resistance, this compound has gained attention as a potential treatment for multidrug-resistant bacterial strains. Its unique mechanism of action allows it to circumvent some resistance mechanisms that affect other antibiotics.

Data Table: Efficacy Against Resistant Strains

Bacterial StrainMIC (µg/mL)Resistance Mechanism
Staphylococcus aureus4Beta-lactamase production
Pseudomonas aeruginosa16Efflux pumps
Acinetobacter baumannii8Ribosomal methylation

This table illustrates the varying effectiveness of this compound against resistant strains, indicating its potential as a therapeutic option in challenging clinical scenarios.

Role in Combination Therapy

This compound is often used in combination with other antibiotics to enhance therapeutic efficacy and reduce the development of resistance. Combinations with beta-lactams or fluoroquinolones have shown synergistic effects.

Case Study:

  • A clinical trial assessed the combination of this compound with amoxicillin against Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to monotherapy, suggesting that this combination could be beneficial in treating severe infections .

Research on Ototoxicity

While aminoglycosides are effective antibiotics, they are also associated with ototoxicity. Research into this compound has focused on understanding its ototoxic effects and developing strategies to mitigate them.

Findings:

  • A review article discussed how genetic predispositions can influence the risk of hearing loss associated with aminoglycoside therapy, including this compound. It was noted that patients with specific mitochondrial mutations are at higher risk for ototoxicity .

Future Directions and Innovations

Research continues into the modification of this compound to enhance its antibacterial properties while minimizing side effects. Innovations include:

  • Development of prodrugs that improve bioavailability.
  • Investigating nanoparticle formulations for targeted delivery to infected tissues.

Research Grants:
Funding opportunities such as those from the Human Frontier Science Program and KAKENHI are available for innovative research projects focusing on novel applications and modifications of this compound .

Propiedades

Número CAS

31104-95-7

Fórmula molecular

C21H42N8O11

Peso molecular

582.6 g/mol

Nombre IUPAC

2-[2-[4-(aminomethyl)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H42N8O11/c1-5-21(36,4-22)16(40-17-9(27-2)13(34)10(31)6(3-30)38-17)18(37-5)39-15-8(29-20(25)26)11(32)7(28-19(23)24)12(33)14(15)35/h5-18,27,30-36H,3-4,22H2,1-2H3,(H4,23,24,28)(H4,25,26,29)

Clave InChI

WXGWFKFUFMJVQM-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CN)O

SMILES canónico

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CN)O

Sinónimos

streptomycylamine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.